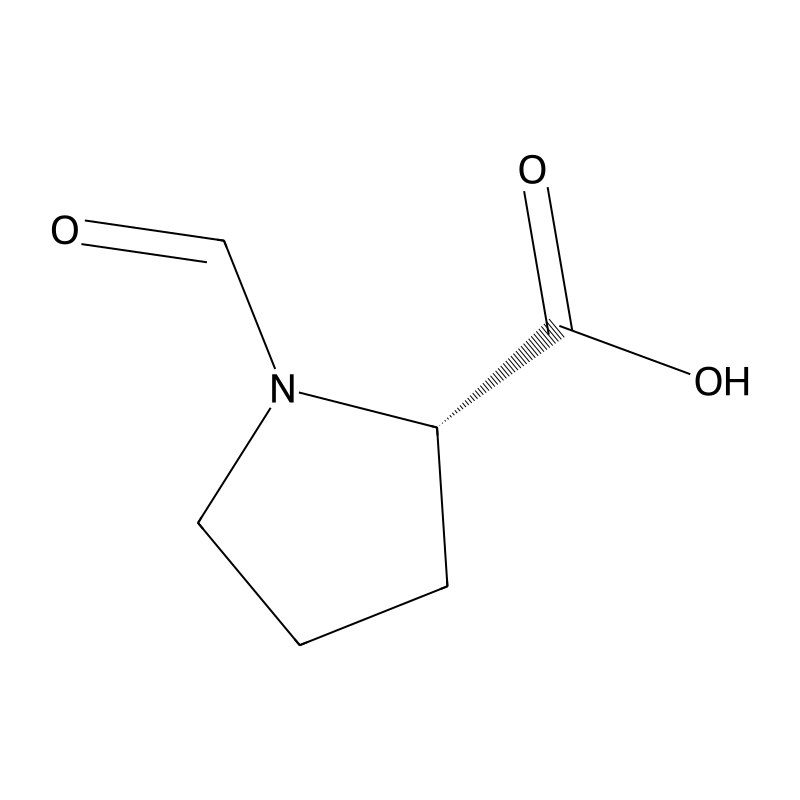

1-Formyl-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Formyl-L-proline (CAS 67985-73-3) is an N-formylated derivative of the chiral amino acid L-proline. In industrial and laboratory procurement, it is primarily sourced as a specialized chiral building block, a precursor for hydrogen-bond-directed organocatalysts, and a validated small-molecule competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1) [1]. Unlike standard bulky N-protected prolines (such as N-Boc or N-Cbz derivatives) which rely on steric hindrance, the compact formyl group provides unique hydrogen-bonding capabilities critical for specific catalytic transition states [2]. Furthermore, its distinct structural profile allows it to induce measurable conformational changes in enzyme active sites, making it a highly specific tool compound for metabolic reprogramming and oncology research [3].

Research Fit

References

- [1] Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR). PMC, 2017.

- [2] Enantioselective reduction of ketoimines promoted by easily available (S)-proline derivatives. Beilstein J. Org. Chem., 2013.

- [3] Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. PMC, 2021.

Generic substitution of 1-Formyl-L-proline with the parent L-proline or common N-protected analogs (e.g., N-Boc-L-proline) fails across both biochemical and synthetic workflows. In metabolic assays, L-proline is the natural product of PYCR1 and cannot competitively inhibit the enzyme; the N-formyl group is strictly required to anchor into the αK-αL loop of the active site and induce the 1 Å alpha-helix translation necessary for inhibition [1]. In asymmetric organocatalysis, substituting the formyl group with a Boc group fundamentally alters the catalytic mechanism. While Boc provides a bulky steric shield, it lacks the ability to participate in the critical catalyst-substrate hydrogen bonding that N-formyl derivatives utilize to achieve high stereocontrol (up to 97% ee) in transition states [2]. Consequently, buyers must procure the exact N-formyl derivative when hydrogen-bond templating or active-site expansion is required.

Substitution Risk

PYCR1 Competitive Inhibition

In crystallographic and kinetic screening against human PYCR1, 1-Formyl-L-proline functions as a validated competitive inhibitor with a Ki of 100 µM, whereas unmodified L-proline acts as the natural product and provides no competitive inhibition [1]. The formyl moiety is critical, as it forces a 1 Å translation of an alpha-helix to accommodate the inhibitor within the active site [1].

| Evidence Dimension | Enzyme Inhibition Constant (Ki) for PYCR1 |

| Target Compound Data | Ki = 100 µM (Competitive inhibition) |

| Comparator Or Baseline | L-proline (Natural product; non-inhibitory baseline) |

| Quantified Difference | 1-Formyl-L-proline provides measurable active-site blockade (Ki = 100 µM), whereas the parent amino acid does not. |

| Conditions | In vitro kinetic assay and crystallographic screening against human PYCR1 |

Procurement of 1-Formyl-L-proline is essential for researchers needing a structurally characterized tool compound to block de novo proline biosynthesis.

Disruption of Proline Metabolism in 3D Spheroids

In MCF10A hRAS V12 breast cancer spheroids, treatment with 5 mM 1-Formyl-L-proline increased intracellular proline abundance by almost 40-fold compared to the untreated control [1]. When compared head-to-head with THFA (a PRODH inhibitor), 1-Formyl-L-proline resulted in approximately 10-fold higher intracellular proline accumulation, proving its distinct efficacy in targeting the biosynthetic half-reaction of the proline cycle rather than the catabolic pathway [1].

| Evidence Dimension | Intracellular proline accumulation |

| Target Compound Data | ~40-fold increase vs control |

| Comparator Or Baseline | THFA (PRODH inhibitor; ~4-fold increase vs control) |

| Quantified Difference | 1-Formyl-L-proline yields ~10-fold higher intracellular proline accumulation than THFA. |

| Conditions | MCF10A hRAS V12 breast cancer spheroids treated for 5 days at 5 mM concentration |

Select 1-Formyl-L-proline over PRODH inhibitors like THFA when the experimental goal is to specifically isolate and disrupt the PYCR1-mediated biosynthetic pathway.

Hydrogen-Bond Organocatalyst Precursor

In the synthesis of chiral organocatalysts for the enantioselective reduction of ketimines, the choice of N-protecting group dictates the stereodetermining transition state. Baseline catalysts using N-Boc-L-proline rely on steric hindrance and yield low enantiomeric excess (e.g., 19% ee) [1]. In contrast, 1-Formyl-L-proline serves as a precursor for advanced derivatives (such as N-formyl-α'-aryl prolines) that utilize the formyl amide oxygen to form critical hydrogen bonds with the substrate, achieving up to 97% ee [1].

| Evidence Dimension | Enantiomeric Excess (ee) enabled by the protecting group |

| Target Compound Data | Up to 97% ee (via formyl-driven hydrogen bonding) |

| Comparator Or Baseline | N-Boc-L-proline (19% ee via steric hindrance) |

| Quantified Difference | The formyl group enables a shift to a hydrogen-bond-driven mechanism, improving ee from 19% to 97% in optimized systems. |

| Conditions | Trichlorosilane-mediated enantioselective reduction of ketimines |

Buyers synthesizing chiral ligands must procure the N-formyl derivative when substrate-catalyst hydrogen bonding is required for high stereoselectivity.

Proline Cycle Inhibition in Oncology Models

Where this compound is the right choice: Procured as a validated tool compound to competitively inhibit PYCR1 in 3D cancer spheroid models, allowing researchers to study redox homeostasis and metabolic reprogramming without off-target PRODH inhibition [1].

Hydrogen-Bond Organocatalyst Synthesis

Where this compound is the right choice: Selected as a chiral building block over N-Boc-L-proline when designing organocatalysts for enantioselective ketimine reductions, specifically because the formyl group participates in transition-state hydrogen bonding [2].

Chiral MOF Development

Where this compound is the right choice: Used as a precursor to graft chiral pyridyl-modified N-formyl-L-proline derivatives onto MOFs (e.g., MIL-101), creating heterogeneous catalysts for asymmetric synthesis [3].

Application Fit Matrix

References

- [1] In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1. Scientific Reports / ResearchGate.

- [2] Enantioselective reduction of ketoimines promoted by easily available (S)-proline derivatives. Beilstein J. Org. Chem., 2013.

- [3] Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks. MDPI, 2018.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types